

# PPI-1040 for the Treatment of Rhizomelic Chondrodysplasia Punctata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PPI-1040  |           |
| Cat. No.:            | B10860841 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Rhizomelic Chondrodysplasia Punctata (RCDP) is an ultra-rare, autosomal recessive disorder characterized by a profound deficiency in plasmalogens, a critical class of ether phospholipids. This deficiency, resulting from mutations in genes essential for plasmalogen biosynthesis, leads to severe developmental abnormalities and a significantly shortened lifespan. **PPI-1040**, a proprietary synthetic vinyl-ether plasmalogen replacement therapy developed by Med-Life Discoveries, has been investigated as a potential treatment for RCDP. This technical guide provides a comprehensive overview of the preclinical development of **PPI-1040**, including its mechanism of action, key experimental findings, and its current developmental status. Preclinical studies in a murine model of RCDP have demonstrated that orally administered **PPI-1040** is bioavailable and can increase plasmalogen levels in plasma and some peripheral tissues, leading to the normalization of a key behavioral deficit. However, to date, there is no publicly available information on the clinical development of **PPI-1040** in humans.

# Introduction: The Unmet Need in Rhizomelic Chondrodysplasia Punctata

Rhizomelic Chondrodysplasia Punctata (RCDP) is a devastating peroxisomal biogenesis disorder with an estimated prevalence of less than 1 in 100,000 individuals.[1] The molecular basis of RCDP lies in mutations in the PEX7, GNPAT, AGPS, FAR1, or PEX5 genes, all of



which are crucial for the biosynthesis of plasmalogens. This leads to a systemic deficiency of these vital ether phospholipids, resulting in a constellation of severe clinical manifestations, including:

- Skeletal dysplasia with rhizomelia (proximal shortening of the long bones)
- Chondrodysplasia punctata (stippled calcifications in the cartilage)
- Congenital cataracts
- Profound growth failure and developmental delays
- Neurological impairments, including seizures

Currently, there are no approved disease-modifying therapies for RCDP, and treatment is primarily supportive. The significant unmet medical need underscores the urgency for the development of effective therapeutic strategies.

# PPI-1040: A Synthetic Vinyl-Ether Plasmalogen Replacement

**PPI-1040** is a synthetic plasmalogen precursor developed by Med-Life Discoveries LP as a potential oral therapeutic for RCDP.[1] It is a proprietary vinyl-ether compound designed to bypass the deficient peroxisomal steps in the plasmalogen biosynthesis pathway and directly replenish the levels of these critical lipids in the body.[1]

#### **Chemical Structure**

While the precise, detailed chemical structure of **PPI-1040** is proprietary, its CAS Number is 1436673-69-6. Based on available information, it is a synthetic ethanolamine plasmalogen (PlsEtn) precursor. A representative structure of a vinyl-ether plasmalogen is provided below.

Caption: Generalized structure of a vinyl-ether plasmalogen, the class of molecule **PPI-1040** is designed to replace.

#### **Regulatory Status**



In September 2019, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation (ODD) to **PPI-1040** for the treatment of RCDP.[1][2] This designation provides incentives for the development of drugs for rare diseases affecting fewer than 200,000 people in the United States.

## Mechanism of Action: Bypassing the Biosynthetic Defect

The therapeutic rationale for **PPI-1040** is to provide a direct replacement for the deficient plasmalogens in RCDP patients. By supplying a stable, orally bioavailable vinyl-ether plasmalogen, **PPI-1040** aims to circumvent the enzymatic defects in the peroxisomal biosynthesis pathway.





Click to download full resolution via product page



Caption: The plasmalogen biosynthesis pathway, highlighting the enzymatic steps affected in RCDP and the proposed mechanism of action for **PPI-1040**.

# Preclinical Evidence: Studies in a Murine Model of RCDP

The primary evidence for the efficacy of **PPI-1040** comes from a preclinical study utilizing the Pex7hypo/null mouse model, which recapitulates key biochemical features of RCDP, including plasmalogen deficiency and a hyperactive behavioral phenotype.

### **Experimental Design**

A summary of the preclinical experimental workflow is outlined below.





Click to download full resolution via product page

Caption: A high-level overview of the experimental workflow used in the preclinical evaluation of **PPI-1040**.



### **Key Findings**

The preclinical study yielded several important findings regarding the oral administration of **PPI-1040** in the Pex7hypo/null mouse model:

- Oral Bioavailability and Stability: Using 13C6-labeled PPI-1040, the study demonstrated that
  the sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remained intact during digestion
  and absorption, a critical feature for a plasmalogen replacement therapy.
- Plasmalogen Augmentation: A 4-week treatment with PPI-1040 resulted in the normalization
  of plasmalogen levels in the plasma of Pex7hypo/null mice. Variable increases in
  plasmalogen levels were also observed in erythrocytes and several peripheral tissues,
  including the liver, small intestine, skeletal muscle, and heart.
- Tissue Distribution: Notably, no significant increase in plasmalogen levels was detected in the brain, lung, or kidney of the treated mice.
- Behavioral Correction: **PPI-1040** treatment normalized the hyperactive behavior observed in the Pex7hypo/null mice, as measured by the open field test. A significant inverse correlation was found between activity levels and plasma plasmalogen concentrations.
- Superiority over Ether Precursor: In a direct comparison, an equivalent dose of an ether-based plasmalogen precursor, PPI-1011, did not effectively increase plasmalogen levels or ameliorate the hyperactive phenotype. This suggests that in states of severe plasmalogen deficiency, a vinyl-ether precursor like PPI-1040 may be more efficacious.

#### **Data Presentation**

While the primary publication describes these outcomes, specific quantitative data on the percentage increase of plasmalogen levels in different tissues and the raw data from the open field tests are not readily available in the public domain. The following table summarizes the qualitative findings.



| Parameter                                    | Vehicle Control<br>(Pex7hypo/null) | PPI-1011<br>(Pex7hypo/null) | PPI-1040<br>(Pex7hypo/null) | Wild-Type<br>Control |
|----------------------------------------------|------------------------------------|-----------------------------|-----------------------------|----------------------|
| Plasma<br>Plasmalogen<br>Levels              | Severely<br>Reduced                | No Significant<br>Increase  | Normalized                  | Normal               |
| Erythrocyte<br>Plasmalogen<br>Levels         | Severely<br>Reduced                | No Significant<br>Increase  | Modest Increase             | Normal               |
| Liver<br>Plasmalogen<br>Levels               | Severely<br>Reduced                | No Significant<br>Increase  | Robust Increase             | Normal               |
| Small Intestine Plasmalogen Levels           | Severely<br>Reduced                | No Significant<br>Increase  | Modest Increase             | Normal               |
| Skeletal Muscle<br>Plasmalogen<br>Levels     | Severely<br>Reduced                | No Significant<br>Increase  | Modest Increase             | Normal               |
| Heart<br>Plasmalogen<br>Levels               | Severely<br>Reduced                | No Significant<br>Increase  | Modest Increase             | Normal               |
| Brain<br>Plasmalogen<br>Levels               | Severely<br>Reduced                | No Significant<br>Increase  | No Significant<br>Increase  | Normal               |
| Hyperactive<br>Behavior (Open<br>Field Test) | Present                            | No Improvement              | Normalized                  | Absent               |

### **Experimental Protocols**

Detailed experimental protocols from the key preclinical study are summarized below.

### **Animal Model**



The Pex7hypo/null mouse model was used, which exhibits reduced plasmalogen levels, early-onset cataracts, growth retardation, and hyperactivity, thus mimicking several key features of RCDP.

#### **Drug Formulation and Administration**

**PPI-1040** and PPI-1011 were formulated in Neobee M-5 at a concentration of 10 mg/ml and administered orally to the mice at a dose of 50 mg/kg per day for 20 days over a 4-week period.

#### **Open Field Test**

The open field test was used to assess locomotor activity and anxiety-like behavior. Mice were placed in an open arena, and their movement was tracked. Key parameters likely included total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. The hyperactivity in the Pex7hypo/null mice was characterized by increased total distance traveled and movement time.

#### **Plasmalogen Analysis**

Plasmalogen levels in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the specific and sensitive detection of different plasmalogen species.

#### **Current Status and Future Directions**

Despite the promising preclinical data for **PPI-1040** and its Orphan Drug Designation, there is no publicly available information regarding the initiation of clinical trials for this compound in humans. Med-Life Discoveries' public communications and clinical trial registrations have subsequently focused on a different plasmalogen precursor, PPI-1011, for which a Phase 1 clinical trial in healthy adults has been completed.[3][4] The reasons for this apparent shift in clinical development strategy from **PPI-1040** to PPI-1011 have not been publicly disclosed.

#### Conclusion

**PPI-1040** represents a rationally designed therapeutic approach for RCDP, aiming to address the fundamental biochemical defect of plasmalogen deficiency. Preclinical studies in a relevant animal model have provided proof-of-concept for its oral bioavailability and efficacy in restoring



peripheral plasmalogen levels and correcting a behavioral phenotype. However, the lack of brain penetration and the absence of progression into clinical trials are significant considerations. For researchers and drug developers in the field of rare diseases and lysosomal storage disorders, the story of **PPI-1040** underscores the challenges of translating promising preclinical findings into clinical realities. Further clarification from the developers regarding the clinical trajectory of **PPI-1040** would be of great interest to the scientific and patient communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MED-LIFE DISCOVERIES [med-life.ca]
- 2. Med-Life Discoveries LP Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 3. labiotech.eu [labiotech.eu]
- 4. MLD Announces Completion of Dosing with Plasmalogen-precursor PPI-1011 in its Phase
   I Clinical Trial MED-LIFE DISCOVERIES [med-life.ca]
- To cite this document: BenchChem. [PPI-1040 for the Treatment of Rhizomelic Chondrodysplasia Punctata: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860841#ppi-1040-for-the-treatment-of-rhizomelic-chondrodysplasia-punctata-rcdp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com